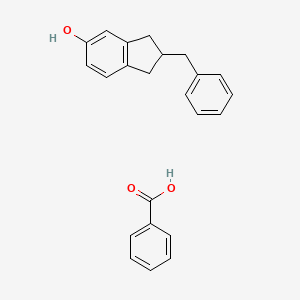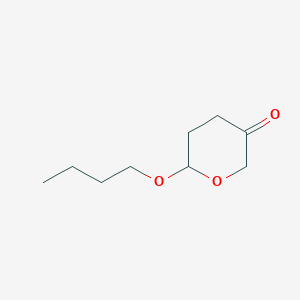
6-Butoxyoxan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butoxyoxan-3-one is an organic compound that belongs to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and a butoxy group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyoxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-butoxyhexanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote ring closure.
Another method involves the use of a base-catalyzed intramolecular cyclization of 6-butoxyhexanal. This reaction can be performed using a strong base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Butoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to a diol or other reduced forms.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxanones with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Butoxyoxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Butoxyoxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the butoxy group and the oxanone ring, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyoxan-3-one: Similar structure with a methoxy group instead of a butoxy group.
6-Ethoxyoxan-3-one: Similar structure with an ethoxy group instead of a butoxy group.
6-Propoxyoxan-3-one: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
6-Butoxyoxan-3-one is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. The longer alkyl chain of the butoxy group can influence the compound’s solubility, boiling point, and overall stability compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
65712-90-5 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
6-butoxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-9-5-4-8(10)7-12-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
QYCRUPBZQUGKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1CCC(=O)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


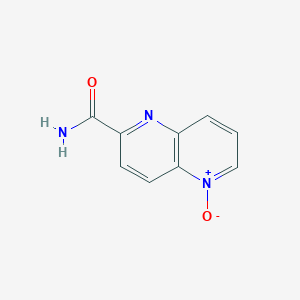

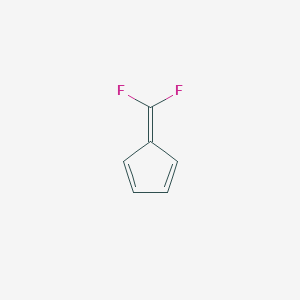
![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
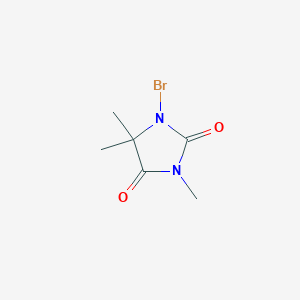

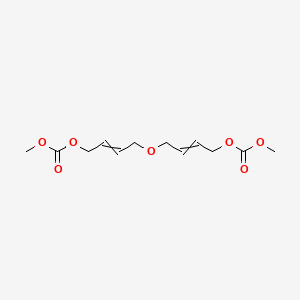


![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)

